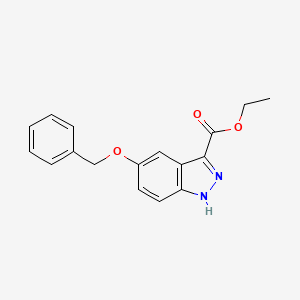

Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Übersicht

Beschreibung

Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₄N₂O₃ and a molecular weight of 286.28 g/mol. The compound features an indazole core, characterized by a bicyclic structure composed of a five-membered ring fused to a six-membered ring, with a benzyloxy group at the 5-position and an ethyl ester at the 3-position. These structural attributes may influence its biological activity significantly, particularly in terms of lipophilicity and interaction with biological targets.

Biological Activities

Research indicates that compounds containing indazole moieties exhibit a variety of biological activities, including:

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Reaction of (2-formylphenyl)boronic acid with diethyl hydrazine-1,2-dicarboxylate : This method typically employs acetonitrile as a solvent followed by purification through column chromatography.

- Substitution Reactions : The introduction of the benzyloxy group can be accomplished via nucleophilic substitution reactions using appropriate benzyl halides under basic conditions.

These synthetic routes not only provide the compound but also allow for modifications that could enhance its biological properties or alter its chemical behavior .

Antimicrobial Activity Evaluation

In a study evaluating various indazole derivatives, this compound was included in a panel screening against multiple bacterial strains. While specific MIC (Minimum Inhibitory Concentration) values for this compound were not reported, related compounds exhibited MIC values ranging from 0.25 to 16 µg/mL against Mycobacterium tuberculosis strains, indicating potential efficacy that warrants further investigation .

Anticancer Activity

A comparative analysis of structurally similar indazole derivatives revealed significant antiproliferative effects against pancreatic ductal adenocarcinoma cell lines. For example, related compounds showed IC50 values below 1 µM against various cancer cell lines, suggesting that this compound may also possess similar anticancer properties .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Lead Compound for Drug Synthesis

Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate serves as a lead compound for the development of new pharmaceuticals. Its structural characteristics may enhance biological activity and therapeutic effectiveness. The compound has been investigated for its potential anti-inflammatory properties, making it a candidate for treating related disorders.

Organic Chemistry

Suzuki–Miyaura Coupling Reactions

This compound is utilized in Suzuki–Miyaura coupling reactions, essential for forming carbon-carbon bonds in organic synthesis. The reaction typically involves a palladium catalyst and boron reagents under mild conditions, allowing for the efficient synthesis of biaryl compounds. Although specific yield data for this compound is not provided, similar reactions have demonstrated good yields under optimized conditions.

Medicinal Chemistry

Synthesis of Heterocycles

this compound acts as a precursor for synthesizing new heterocyclic compounds that exhibit in vivo anti-inflammatory properties. This synthesis often involves complex organic reactions, including functional group transformations and ring closures.

Biochemistry

Amino Acid Synthesis

The compound plays a role in synthesizing unique amino acids, such as (2S,5R)-5-hydroxylysine, which is crucial for collagen formation. The synthesis process may involve multi-step organic reactions, including selective oxidations and reductions.

Pharmaceutical Chemistry

Lipase-Catalyzed Resolutions

In pharmaceutical applications, this compound is involved in lipase-catalyzed resolutions to produce enantiomerically pure substances. This method is vital for drug synthesis, ensuring high-purity enantiomers that are essential for therapeutic efficacy.

Structural Chemistry

Building Block for Complex Molecules

The compound serves as a building block or intermediate in the synthesis of more complex molecular structures. It is used in reactions leading to the formation of various derivatives, including benzothiazole derivatives with notable antibacterial and antifungal activities.

Microbiology and Pharmacology

Bioactive Compound Production

Research indicates that endophytic fungi from plants like Ocimum basilicum can produce bioactive compounds related to this compound, exhibiting antimicrobial and antioxidant activities. This highlights the compound's potential applications in natural product chemistry and pharmacology.

Eigenschaften

IUPAC Name |

ethyl 5-phenylmethoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-21-17(20)16-14-10-13(8-9-15(14)18-19-16)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXRKEYPUYJUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680039 | |

| Record name | Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865887-17-8 | |

| Record name | Ethyl 5-(phenylmethoxy)-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865887-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.